molecular formula C14H10FN3OS B2428908 4-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide CAS No. 1251685-98-9

4-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B2428908
CAS No.: 1251685-98-9
M. Wt: 287.31
InChI Key: IFAMPIIWVKHNJH-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and materials science. This compound features a pyrrole ring substituted with a fluorophenyl group and a thiazolyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole.

    Formation of the Thiazolyl Group: The thiazolyl group can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the fluorophenyl-pyrrole intermediate with the thiazolyl group using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

    Coupling: Palladium catalysts, boronic acids, halogenated compounds

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing compounds, while reduction can produce alcohols.

Scientific Research Applications

4-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.

    Materials Science: The compound’s unique structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide: Lacks the thiazolyl group, which may affect its binding affinity and specificity.

    N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide: Lacks the fluorophenyl group, which may influence its electronic properties and reactivity.

    4-(4-chlorophenyl)-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

Uniqueness

4-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide is unique due to the presence of both the fluorophenyl and thiazolyl groups, which confer specific electronic and steric properties. These properties can enhance its binding affinity, specificity, and overall reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3OS/c15-11-3-1-9(2-4-11)10-7-12(17-8-10)13(19)18-14-16-5-6-20-14/h1-8,17H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAMPIIWVKHNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=C2)C(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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